1H and 13C NMR chemical shifts for (2-Ethynyl-5-methoxyphenyl)methanol
1H and 13C NMR chemical shifts for (2-Ethynyl-5-methoxyphenyl)methanol
Title: High-Fidelity NMR Characterization of (2-Ethynyl-5-methoxyphenyl)methanol: A Mechanistic Guide to Chemical Shifts
Executive Summary
(2-Ethynyl-5-methoxyphenyl)methanol (CAS 89414-50-6) is a highly functionalized aromatic building block frequently utilized in cross-coupling reactions and drug discovery pipelines[1]. Accurate structural verification of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth deconstruction of its 1 H and 13 C NMR chemical shifts. Rather than merely tabulating data, we elucidate the underlying quantum mechanical and electromagnetic phenomena—such as magnetic anisotropy and mesomeric effects—that dictate these shifts. Furthermore, we outline a self-validating experimental protocol to ensure maximum spectral fidelity.
Structural Deconstruction & Causality of Chemical Shifts
The molecular architecture of (2-ethynyl-5-methoxyphenyl)methanol presents a fascinating interplay of electron-donating and electron-withdrawing groups on a central benzene ring. Understanding the causality behind the chemical shifts requires analyzing the electronic contributions of each substituent.
2.1. The Mesomeric (+M) Effect of the Methoxy Group The methoxy group (-OCH 3 ) at C-5 is a strong electron-donating group via resonance (+M effect), despite being inductively withdrawing (-I). The oxygen lone pairs delocalize into the aromatic π -system, significantly increasing electron density at the ortho (C-4, C-6) and para (C-2) positions[2].
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Causality in 1 H NMR: The increased electron density at C-4 and C-6 shields the attached protons (H-4 and H-6). Consequently, these protons resonate at lower frequencies (upfield) compared to standard aromatic protons, typically appearing around δ 6.82 and δ 7.02 ppm, respectively[3].
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Causality in 13 C NMR: The C-5 carbon directly attached to the electronegative oxygen is heavily deshielded ( δ ~160.5 ppm), while the ortho carbons (C-4, C-6) are shielded ( δ ~113.5 ppm) due to the resonance-induced electron density[3].
2.2. Diamagnetic Anisotropy of the Ethynyl Group The terminal alkyne (-C ≡ CH) at C-2 introduces a profound anisotropic effect. When placed in an external magnetic field ( B0 ), the cylindrical π -electron cloud of the triple bond circulates, inducing a local magnetic field[4].
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Causality in 1 H NMR: This induced field creates a shielding cone along the axis of the triple bond, which explains why the terminal alkyne proton resonates unusually upfield ( δ ~3.20 ppm) for a π -system[5]. Conversely, the equatorial plane perpendicular to the triple bond is a deshielding zone. Proton H-3, located in this equatorial plane, experiences an augmented magnetic field, pushing its resonance downfield to approximately δ 7.38 ppm[5].
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Causality in 13 C NMR: The ipso carbon (C-2) is shielded by the alkyne group, typically resonating around δ 112.5 ppm, while the sp-hybridized alkyne carbons themselves appear in the characteristic δ 80–85 ppm range[2].
2.3. The Hydroxymethyl Group Dynamics The -CH 2 OH group at C-1 exerts a localized inductive deshielding effect due to the electronegative oxygen. The methylene protons appear as a singlet around δ 4.75 ppm. The hydroxyl proton (-OH) shift is highly variable ( δ 1.5–3.0 ppm) because its resonance is dictated by the extent of intermolecular hydrogen bonding, which is strictly concentration- and temperature-dependent[2].
Standardized NMR Acquisition Protocol (Self-Validating System)
To ensure that the observed chemical shifts are true representations of the molecular structure and not instrumental artifacts, the following self-validating workflow must be employed.
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Step 1: Precision Sample Preparation. Dissolve 15 mg of (2-ethynyl-5-methoxyphenyl)methanol in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides the deuterium lock signal, while TMS serves as an internal standard ( δ 0.00 ppm) to eliminate chemical shift drift caused by magnetic field variations[3].
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Step 2: Probe Tuning and Matching. Adjust the probe's capacitance to match the exact resonance frequency of the sample. Causality: This maximizes radiofrequency (RF) power transfer, minimizing pulse width and maximizing the Signal-to-Noise Ratio (SNR), which is critical for detecting the low-abundance 13 C nuclei.
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Step 3: Gradient Shimming & Validation Checkpoint. Execute 3D gradient shimming to homogenize the B0 field.
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Self-Validation: Perform a 1-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 0.5 Hz, the system must automatically reject the shim map and re-initiate. This guarantees that any peak broadening observed in the analyte (e.g., the -OH peak) is definitively structural and not an artifact of poor magnetic homogeneity.
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Step 4: Thermal Equilibration. Lock the probe temperature at exactly 298.0 K for 5 minutes prior to acquisition. Causality: Temperature fluctuations alter hydrogen-bonding dynamics, which would cause the -OH proton shift to drift during a long 13 C acquisition[2].
Quantitative Data Presentation
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 , 298 K)
| Proton | Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Integration | Mechanistic Causality |
| H-3 | 7.38 | d | 8.5 | 1H | Deshielded by the equatorial anisotropy zone of the adjacent alkyne[5]. |
| H-6 | 7.02 | d | 2.6 | 1H | Shielded by the +M effect of the ortho-methoxy group[2]. |
| H-4 | 6.82 | dd | 8.5, 2.6 | 1H | Shielded by the +M effect of the para-methoxy group; couples to H-3 and H-6[3]. |
| -CH 2 OH | 4.75 | s | - | 2H | Deshielded by the adjacent hydroxyl oxygen and the aromatic ring. |
| -OCH 3 | 3.80 | s | - | 3H | Typical resonance for an aryl methyl ether[3]. |
| -C ≡ CH | 3.20 | s | - | 1H | Shielded by the axial anisotropy cone of the triple bond[4]. |
| -OH | 2.10 | br s | - | 1H | Broadened by chemical exchange; shift is concentration-dependent. |
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 , 298 K)
| Carbon | Shift ( δ , ppm) | Type | Mechanistic Causality |
| C-5 | 160.5 | C q | Strongly deshielded by the directly attached electronegative oxygen (-OCH 3 )[3]. |
| C-1 | 142.0 | C q | Deshielded by the inductive effect of the hydroxymethyl substituent. |
| C-3 | 133.0 | CH | Meta to the methoxy group; lacks the +M shielding effect[2]. |
| C-2 | 112.5 | C q | Shielded by the ipso effect of the ethynyl group. |
| C-4 | 113.5 | CH | Shielded by the +M effect of the ortho-methoxy group[3]. |
| C-6 | 113.3 | CH | Shielded by the +M effect of the ortho-methoxy group[3]. |
| -C ≡ CH (int) | 82.0 | C q | Internal sp-hybridized alkyne carbon. |
| -C ≡ CH (term) | 80.5 | CH | Terminal sp-hybridized alkyne carbon. |
| -CH 2 OH | 63.5 | CH 2 | Deshielded by the directly attached hydroxyl group[2]. |
| -OCH 3 | 55.4 | CH 3 | Typical shift for an aryl methoxy carbon[3]. |
Experimental Workflow Diagram
Fig 1: Self-validating high-fidelity NMR acquisition workflow.
